Product packaging for 3,3-Dimethylpiperidine-2,4-dione(Cat. No.:CAS No. 1824126-03-5)

3,3-Dimethylpiperidine-2,4-dione

Cat. No.: B2974547
CAS No.: 1824126-03-5
M. Wt: 141.17
InChI Key: VXJPHMNYLXKYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-Dimethylpiperidine-2,4-dione (CAS 1824126-03-5) is a piperidine derivative with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry. Its primary research value lies in its role as a foundational scaffold for the development of novel sigma-1 (σ1) receptor ligands . The 3,3-dimethylpiperidine moiety is a critical structural feature that contributes to high affinity and selectivity for the σ1 receptor subtype . Sigma-1 receptors are of significant research interest as they are overexpressed in many human tumors, making them a potential target for cancer research, particularly for diagnostic imaging applications such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) . Furthermore, these receptors are distributed in the central nervous system (CNS) and are involved in various neurotransmitter systems, indicating potential for research in neuropsychiatric and neurodegenerative diseases . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B2974547 3,3-Dimethylpiperidine-2,4-dione CAS No. 1824126-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)5(9)3-4-8-6(7)10/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJPHMNYLXKYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824126-03-5
Record name 3,3-dimethylpiperidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3,3 Dimethylpiperidine 2,4 Dione and Its Analogues

Established Synthetic Routes to Piperidine-2,4-diones

The construction of the piperidine-2,4-dione core is often achieved through a series of well-established chemical transformations. These methods provide a reliable foundation for accessing a variety of substituted derivatives, including the target compound, 3,3-dimethylpiperidine-2,4-dione.

Cyclization Reactions and Precursor Chemistry

A cornerstone in the synthesis of piperidine-2,4-diones is the Dieckmann-type cyclization of amido esters. mdma.chrsc.orgresearchgate.net This intramolecular condensation reaction is a powerful tool for forming the six-membered ring system. The general synthetic pathway commences with the selective addition of a primary amine to an α,β-unsaturated ester to form a β-amino ester. Subsequent N-acylation of this intermediate with a malonic acid derivative, such as dimethyl malonate, yields the crucial amido ester precursor. mdma.chrsc.orgresearchgate.net

The cyclization of this amido ester to the corresponding 3-methoxycarbonylpiperidine-2,4-dione can be efficiently carried out under phase-transfer conditions. This method utilizes potassium carbonate as the base and 18-crown-6 (B118740) as a catalyst, offering a milder alternative to the use of strong and hazardous bases like sodium metal or sodium hydride. mdma.chrsc.orgresearchgate.net Another established route involves the Dieckmann cyclization of intermediates derived from β-keto esters. core.ac.ukucl.ac.uk

A summary of the precursor synthesis for Dieckmann cyclization is presented in the table below:

Starting MaterialReagentIntermediate
α,β-Unsaturated esterPrimary amineβ-Amino ester
β-Amino esterDimethyl malonateAmido ester
β-Keto esterAmmonium (B1175870) acetateVinylogous carbamate

Alkylation Strategies for Selective Dimethylation at C-3

The introduction of two methyl groups at the C-3 position is a critical step in the synthesis of this compound. A direct and effective method involves the alkylation of a pre-formed piperidine-2,4-dione ring. Specifically, the alkylation of N-phenethylpiperidine-2,4-dione with methyl iodide in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) has been shown to yield the desired 3,3-dimethyl derivative. mdma.chrsc.orgresearchgate.net This alkylation procedure is also reportedly applicable to other alkylating agents. mdma.chrsc.org

Further studies have demonstrated that the dimethylation of a piperidin-2,4-dione can be achieved using an excess of methyl iodide and potassium carbonate. ucl.ac.uk Interestingly, attempts at monomethylation under these conditions were unsuccessful, leading exclusively to the 3,3-dimethylated product. ucl.ac.uk The 3,3-dimethylation of a 6-substituted piperidine-2,4-dione has also been accomplished using methyl iodide and potassium carbonate in methanol. core.ac.uk

The following table summarizes the conditions for the C-3 dimethylation of piperidine-2,4-dione precursors:

SubstrateReagentsSolventProduct
N-Phenethylpiperidine-2,4-dioneMethyl iodide, Potassium carbonateDMSON-Phenethyl-3,3-dimethylpiperidine-2,4-dione
Piperidin-2,4-dioneExcess Methyl iodide, Potassium carbonateNot specifiedThis compound
6-Substituted piperidine-2,4-dioneMethyl iodide, Potassium carbonateMethanol6-Substituted-3,3-dimethylpiperidine-2,4-dione

Acid Hydrolysis and Decarboxylation in Piperidinedione Synthesis

The final step in many synthetic sequences leading to substituted piperidine-2,4-diones is the removal of the activating group at the C-3 position, which is typically a methoxycarbonyl group introduced during the Dieckmann cyclization. This is accomplished through a two-step process of acid hydrolysis followed by decarboxylation. This sequence effectively converts the 3-methoxycarbonylpiperidine-2,4-dione intermediate into the final, pure piperidine-2,4-dione product. mdma.chrsc.orgresearchgate.net

Enantioselective Synthesis Approaches for Substituted Piperidinediones

The development of enantioselective methods for the synthesis of substituted piperidinediones is of high interest for the preparation of chiral analogs. These advanced strategies allow for the control of stereochemistry, which is crucial for many applications in medicinal chemistry.

Dynamic Kinetic Resolution Processes in Piperidine (B6355638) Synthesis

Dynamic kinetic resolution (DKR) has emerged as a powerful strategy for the enantioselective synthesis of substituted piperidines. This process typically involves the cyclocondensation of a racemic starting material with a chiral auxiliary. For instance, the reaction of racemic δ-oxo-acid derivatives with a chiral amino alcohol can proceed via DKR to afford enantiopure polysubstituted piperidines. This methodology provides a valuable route to chiral piperidine-based structures, which are key components of many biologically active molecules.

Asymmetric Cyclocondensation Reactions

Asymmetric cyclocondensation reactions offer another sophisticated approach to enantiomerically enriched piperidinediones. The use of chiral auxiliaries to direct the stereochemical outcome of the cyclization is a common strategy. A notable example is the use of Davies' chiral auxiliary, (R)-α-methylbenzylamine, in a regioselective Dieckmann cyclization. This approach has been successfully employed to synthesize enantioselectively 6-substituted piperidine-2,4-diones. researchgate.netcore.ac.uk The chiral auxiliary guides the formation of one enantiomer over the other, leading to a product with high optical purity.

Chiral Auxiliary-Based Methodologies

The use of chiral auxiliaries represents a classical yet powerful strategy in asymmetric synthesis. This approach involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a reaction. whiterose.ac.uk Once the desired chirality is established, the auxiliary is removed, yielding the enantiopure target compound. whiterose.ac.uktcichemicals.com For the synthesis of chiral piperidine-containing compounds, several types of auxiliaries have proven effective.

A prominent strategy involves the cyclocondensation of chiral amino alcohols with specific keto acid derivatives. researchgate.net For instance, the reaction of (R)-phenylglycinol with prochiral δ-oxo diacid derivatives can lead to the formation of chiral non-racemic oxazolo[3,2-a]piperidone lactams. This key step proceeds through a highly stereoselective process involving the desymmetrization of diastereotopic or enantiotopic ester groups, ultimately yielding enantiopure polysubstituted piperidines after the auxiliary is removed. researchgate.net

N-Sulfinyl amines, such as the Ellman auxiliary, serve a dual function as both nitrogen-centered nucleophiles and effective S-chiral auxiliaries. whiterose.ac.uk They are particularly useful as they can be readily cleaved under acidic conditions. This approach has been successfully applied to the synthesis of chiral substituted piperidines, where the sulfinyl group plays a critical role in inducing the desired chirality in the molecule. whiterose.ac.ukresearchgate.net Other notable auxiliaries used in the synthesis of piperidine motifs include (+)-(S,S)-pseudoephedrine and various oxazolidinone-type auxiliaries, which are often employed in Evans aldol-type reactions to control stereochemistry. whiterose.ac.uktcichemicals.com

Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis

Chiral Auxiliary Type of Reaction Application/Product Reference
(R)-Phenylglycinol Cyclocondensation / Desymmetrization Synthesis of enantiopure polysubstituted piperidones researchgate.net
N-Sulfinyl amines (Ellman auxiliary) Condensation / Cyclization Synthesis of chiral substituted piperidines whiterose.ac.ukresearchgate.net
(+)-(S,S)-Pseudoephedrine Alkylation / Cyclization Total synthesis of piperidine-containing natural products whiterose.ac.uk
Oxazolidinone Aldol Reaction Synthesis of core motifs of marine-derived alkaloids whiterose.ac.uk

Asymmetric Intramolecular Aza-Michael Cyclizations

Asymmetric intramolecular aza-Michael (or conjugate addition) cyclizations have emerged as a highly effective and well-established method for constructing nitrogen-containing heterocyclic rings, including the piperidine scaffold. whiterose.ac.uk This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system within the same molecule, leading to cyclization. whiterose.ac.ukresearchgate.net The success of this methodology hinges on the use of catalysts that can control the stereochemistry of the newly formed stereocenter(s).

Organocatalysis has been central to the advancement of this field. Key catalysts include:

Chiral Phosphoric Acids (CPAs): These catalysts are known for their versatility in promoting a wide range of asymmetric reactions. In the context of aza-Michael cyclizations, CPAs have been shown to provide high yields and enantioselectivities, particularly when thioesters are used as the Michael acceptors. whiterose.ac.uk

Proline-Based Organocatalysts: Catalysts such as trimethylsilylprolinol are highly efficient for aza-Michael reactions. They operate by forming an enamine with an aldehyde, which then undergoes a stereoselective Michael addition. The bulky nature of the catalyst can shield one face of the substrate, forcing the nucleophile to attack from the less hindered side and thus controlling the stereochemistry. whiterose.ac.uk

Another powerful approach utilizes N-sulfinyl imines, which function with a dual role as both the nitrogen nucleophile and a chiral auxiliary. researchgate.net This strategy has been effectively used in desymmetrization processes, where a stereoselective intramolecular aza-Michael addition of a tethered chiral sulfinamide nucleophile to a cyclohexadienone system yields various nitrogen-containing bicyclic compounds with high diastereoselectivity. researchgate.net

Table 2: Catalytic Systems for Asymmetric Intramolecular Aza-Michael Reactions

Catalyst Type Specific Catalyst Example Key Features Reference
Chiral Phosphoric Acid (CPA) BINOL-derived phosphoric acids Versatile, effective with thioester Michael acceptors whiterose.ac.uk
Proline-based Organocatalyst Trimethylsilylprolinol High diastereoselectivity, operates via enamine catalysis whiterose.ac.uk
Chiral Sulfinyl Amine Ellman's auxiliary-derived imines Acts as both nucleophile and chiral inducer researchgate.net

Exploration of Novel Synthetic Pathways

Beyond traditional cyclization methods, research has focused on developing novel synthetic pathways to access the piperidine-2,4-dione core. A review of synthetic achievements highlights a move towards innovative strategies such as anionic enolate rearrangements, which offer complementary methods for preparing these structures in both racemic and enantiopure forms. rsc.org

Multi-component reactions (MCRs) represent another promising frontier. These reactions, where multiple starting materials combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. For instance, one-pot, four-component reactions have been successfully developed for the synthesis of related pyrano[2,3-d]pyrimidine-2,4-dione derivatives. researchgate.net This suggests the potential for applying similar MCR strategies to construct the this compound scaffold from simpler precursors.

Furthermore, modern catalytic methods, such as palladium-catalyzed asymmetric synthesis, are being explored to construct complex, rigid nitrogen-containing frameworks. acs.org While not a direct synthesis of the target monocyclic dione (B5365651), these advanced metal-catalyzed cyclizations demonstrate the potential for developing new routes to highly functionalized piperidine derivatives. acs.org

Derivatization Strategies for the this compound Core

The this compound core is a versatile scaffold for further chemical modification, allowing for the creation of a diverse library of derivatives. These derivatization strategies can target different positions on the heterocyclic ring.

One common approach is electrophilic substitution on the carbon backbone. For example, the core structure can undergo bromination to yield compounds like 3-bromo-6,6-dimethylpiperidine-2,4-dione (B1376272) (note that nomenclature may vary, with this compound being structurally analogous to a 5-bromo-3,3-dimethyl derivative). This halogenated intermediate can then serve as a handle for further cross-coupling reactions to introduce additional complexity.

The nitrogen atom of the piperidine ring is another key site for derivatization. It can be alkylated or acylated to attach various functional groups or larger molecular fragments. For example, complex side chains can be introduced via substitution reactions, as demonstrated in the synthesis of pharmacologically active molecules where a substituted butyl group is attached to the nitrogen of a 4,4-dimethyl-piperidine-2,6-dione ring. This N-derivatization is a crucial strategy for modulating the biological activity and physicochemical properties of the parent compound.

Finally, derivatization can also involve reactions at the carbonyl groups or the adjacent methylene (B1212753) position, expanding the range of accessible analogues for various applications, including medicinal chemistry and materials science. mdpi.com

Advanced Spectroscopic Characterization of 3,3 Dimethylpiperidine 2,4 Dione

Vibrational Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

The Raman spectrum of 3,3-Dimethylpiperidine-2,4-dione is expected to be characterized by distinct bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include:

C-H Stretching: Vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups typically appear in the high-frequency region of the spectrum, generally between 2800 and 3000 cm⁻¹.

C=O Stretching: The two carbonyl (C=O) groups of the dione (B5365651) structure are expected to produce strong and characteristic Raman bands. In similar cyclic dione structures, these bands are typically observed in the region of 1650-1750 cm⁻¹. The exact position can be influenced by the ring strain and the electronic environment.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bond within the piperidine (B6355638) ring are expected in the 1000-1250 cm⁻¹ range.

C-C Stretching: The carbon-carbon single bond stretching vibrations of the piperidine ring and the dimethyl substitution will contribute to the fingerprint region of the spectrum, typically between 800 and 1200 cm⁻¹.

Deformation and Bending Modes: The lower frequency region of the spectrum will contain a complex series of bands arising from the bending and deformation modes of the various functional groups, including CH₂, CH₃, and the piperidine ring itself.

For comparative purposes, the FT-Raman spectrum of the parent compound, piperidine, shows characteristic peaks that can serve as a foundational reference for understanding the vibrational modes of its derivatives.

Interactive Data Table: Expected FT-Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group Responsible
C-H Stretching2800 - 3000Methyl (CH₃), Methylene (CH₂)
C=O Stretching1650 - 1750Carbonyl (C=O)
C-N Stretching1000 - 1250Amine (C-N)
C-C Stretching800 - 1200Carbon Skeleton (C-C)
Deformation and Bending Modes< 800Various

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

For this compound, the primary chromophores are the two carbonyl groups. Saturated ketones typically exhibit a weak n → π* transition at around 270-300 nm and a more intense π → π* transition at shorter wavelengths, usually below 200 nm.

While a specific experimental UV-Vis spectrum for this compound is not available in the reviewed literature, data from structurally similar compounds can provide an estimation of its absorption characteristics. For instance, a compound containing a 3,3-dimethylpentane-2,4-dione moiety, which is structurally analogous to the core of this compound, exhibits a UV-Vis absorption spectrum with a maximum in the UV region bldpharm.com. The presence of the nitrogen atom in the piperidine ring may slightly influence the position of the absorption bands compared to a purely carbocyclic analogue.

The solvent used for UV-Vis analysis can also affect the λmax values due to solute-solvent interactions. Polar solvents can lead to a hypsochromic (blue) shift of the n → π* transition and a bathochromic (red) shift of the π → π* transition.

Interactive Data Table: Expected UV-Vis Absorption for this compound

Electronic TransitionExpected λmax Range (nm)Chromophore
n → π270 - 300Carbonyl (C=O)
π → π< 200Carbonyl (C=O)

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

The molecular formula of this compound is C₇H₁₁NO₂. Its exact mass is 141.07898 u.

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺142.08626127.3
[M+Na]⁺164.06820135.4
[M-H]⁻140.07170128.4
[M+NH₄]⁺159.11280149.1
[M+K]⁺180.04214133.8
[M+H-H₂O]⁺124.07624122.8
[M+HCOO]⁻186.07718146.2
[M+CH₃COO]⁻200.09283170.4
[M+Na-2H]⁻162.05365133.0
[M]⁺141.07843123.4
[M]⁻141.07953123.4

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would be expected to proceed through characteristic pathways for cyclic ketones and amides. Likely fragmentation patterns would involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups, leading to the loss of CO or other small neutral molecules.

Ring cleavage: Fragmentation of the piperidine ring, leading to the formation of various smaller charged fragments. The presence of the gem-dimethyl group at the 3-position would influence the fragmentation pathways, potentially leading to the loss of a methyl radical or the formation of a stable tertiary carbocation.

McLafferty rearrangement: If applicable, this rearrangement could lead to the elimination of a neutral molecule.

Analysis of the mass spectrum of the parent compound, piperidine, can provide some insight into the general fragmentation behavior of the piperidine ring system.

Computational Chemistry and Theoretical Studies on 3,3 Dimethylpiperidine 2,4 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine various molecular properties and is known for its balance of accuracy and computational cost. science.govutm.my

Geometry Optimization and Prediction of Equilibrium StructuresGeometry optimization is a fundamental computational procedure used to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,3-Dimethylpiperidine-2,4-dione, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable, low-energy conformation is found.

This analysis would predict key structural parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C=O, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, C-C-C).

Dihedral Angles: The torsional angles that define the shape of the piperidine (B6355638) ring.

For instance, studies on related piperidine derivatives, such as 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, have shown that the piperidine ring typically adopts a stable chair or half-chair conformation. nih.govresearchgate.netiucr.org A similar analysis on this compound would confirm its preferred ring puckering and the spatial orientation of the two methyl groups. The results from such calculations are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. iucr.org

Selection and Performance of Exchange–Correlation Functionals (e.g., B3LYP)A crucial component of DFT calculations is the choice of the exchange-correlation (XC) functional, which approximates the complex many-electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation.science.gov

The B3LYP functional is widely used because it often provides reliable results for a broad range of chemical systems, including organic molecules. science.govgrafiati.com In numerous computational studies on related heterocyclic compounds, B3LYP has been the functional of choice for geometry optimization, frequency calculations, and electronic property analysis. nih.govresearchgate.netiucr.org The selection of this functional for studying this compound would be a standard and well-justified approach.

Basis Set Selection and Convergence StudiesA basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy and computational expense of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed.grafiati.comresearchgate.netThe inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and lone pairs like this compound.

A convergence study would involve performing calculations with increasingly larger basis sets to ensure that the predicted properties (e.g., energy, geometry) are stable and no longer change significantly with a further increase in basis set size. This ensures the results are reliable and not an artifact of an incomplete basis set. For example, studies on similar molecules have successfully used the B3LYP/6-311+G(d,p) level of theory to achieve good agreement between calculated and experimental data. nih.govresearchgate.netiucr.org

Quantum Chemical Analysis

Beyond structural prediction, DFT calculations allow for a detailed analysis of the electronic characteristics of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Charge Transfer)Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical indicator of molecular stability and reactivity. orientjchem.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ubc.ca Conversely, a small gap suggests the molecule is more reactive. ubc.ca

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution. This would reveal the most likely sites for nucleophilic and electrophilic attack. In a study on a related dimethylpiperidine-dione derivative, the HOMO-LUMO gap was calculated to be 4.245 eV, indicating a stable molecule. nih.govresearchgate.netiucr.org Similar calculations would quantify the reactivity of this compound and identify which atoms are most involved in electron transfer processes.

Table 1: Illustrative Frontier Molecular Orbital Data from a Related Compound This table presents example data for 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione to illustrate the output of an FMO analysis. Specific data for this compound is not available.

ParameterEnergy (eV)
HOMO-6.59 nih.goviucr.org
LUMO-2.06 nih.goviucr.org
Energy Gap (ΔE)4.53 iucr.org

Natural Bond Orbital (NBO) Analysis (Intramolecular Interactions, Charge Delocalization, Hyperconjugation)Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, orbital interactions, and bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.utm.my

For this compound, NBO analysis would provide deep insights into its electronic structure:

Intramolecular Interactions: It can identify and quantify stabilizing interactions, such as those between a filled (donor) orbital and an empty (acceptor) orbital.

Hyperconjugation: This is a specific type of stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (like C-C or C-H) to an adjacent empty antibonding orbital (like C-C* or C-O*). NBO calculates the second-order perturbation energy (E(2)) for these interactions, where a higher E(2) value indicates a stronger interaction.

This analysis helps to explain the molecule's conformation and reactivity based on its underlying electronic interactions. utm.myresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis (Charge Density Distribution and Reactive Sites)

The Molecular Electrostatic Potential (MEP) surface is a crucial theoretical tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. For piperidine-dione systems, the MEP surface typically highlights the electronegative oxygen atoms of the carbonyl groups as regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms, particularly the N-H group, exhibit a positive potential, marking them as likely sites for nucleophilic interaction.

In a related compound, 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, DFT studies have shown distinct zones of electrostatic potential. The oxygen atoms of the dione (B5365651) functionality are characterized by a strong negative potential, identifying them as primary sites for electrophilic engagement. The hydrogen atoms and the nitrogen atom of the piperidine ring, on the other hand, are associated with a positive potential, suggesting their role in nucleophilic interactions. It is reasonable to extrapolate that this compound would exhibit a similar MEP surface, with the carbonyl oxygens at positions 2 and 4 being the most electron-rich and reactive sites for electrophiles.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Key descriptors include the electrophilicity index (ω), which indicates the ability of a molecule to accept electrons, and Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

For a substituted piperidine-2,6-dione derivative, the electrophilicity index has been calculated, indicating a strong capacity to act as an electrophile. This is consistent with the presence of two electron-withdrawing carbonyl groups. The Fukui functions for such a system would be expected to show high values on the carbonyl carbon atoms for nucleophilic attack and on the oxygen atoms for electrophilic attack.

Reactivity DescriptorPredicted Characteristic for this compound
Electrophilicity Index (ω) High, indicating a strong electrophilic nature.
Fukui Function (f⁻) Highest values expected on C2 and C4 carbonyl carbons.
Fukui Function (f⁺) Highest values expected on O2 and O4 carbonyl oxygens.

Conformational Analysis and Energy Minimization

Investigation of Ring Puckering and Conformational Isomers

The six-membered piperidine ring is not planar and can adopt various conformations, most notably chair and boat forms, along with twisted variations. The presence of substituents and sp2-hybridized centers significantly influences the ring's puckering and the relative stability of its conformers. For piperidine-dione systems, the planarity of the carbonyl groups introduces specific steric and electronic constraints that affect the ring's geometry.

Computational studies on related piperidine-2,6-dione structures have shown that the piperidine ring typically adopts a distorted chair or a twist-boat conformation to minimize steric strain. The exact conformation is a delicate balance of minimizing torsional strain and non-bonded interactions. For this compound, the gem-dimethyl group at the C3 position would introduce significant steric hindrance, likely influencing the ring to adopt a conformation that positions these bulky groups to minimize unfavorable interactions with the adjacent carbonyl groups.

Influence of Substituents on Conformational Preferences

Substituents on the piperidine ring play a critical role in determining its preferred conformation. The introduction of gem-dimethyl groups at the 3-position in this compound is expected to have a profound impact. This substitution pattern can lead to a more flattened chair conformation or favor a twist-boat form to alleviate the steric strain between the axial methyl group and the adjacent carbonyl oxygen at C4. The energetic preference for one conformer over another would be determined by the interplay of these steric interactions and the electronic effects of the dione system.

Tautomeric Preferences and Proton Transfer Mechanisms

Tautomerism is a key consideration for piperidine-diones, which can exist in keto-enol forms. The presence of two carbonyl groups in this compound allows for the possibility of different enol tautomers. Proton transfer from the nitrogen atom or the α-carbon (C5) to a carbonyl oxygen can lead to the formation of these tautomers.

Theoretical studies on similar dione systems often indicate that the diketo form is the most stable tautomer in the gas phase and in non-polar solvents. However, the relative stability can be influenced by the solvent environment and by intermolecular interactions, such as hydrogen bonding. Computational modeling of the proton transfer pathways can elucidate the energy barriers between the tautomeric forms, providing insights into their interconversion rates. For this compound, the diketo form is likely the predominant species, but the potential for enolization, particularly involving the C5 protons, should be considered.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO response of organic molecules. The key parameters include the first hyperpolarizability (β), which is a measure of the second-order NLO activity.

For a molecule to exhibit significant NLO properties, it typically requires a large dipole moment and a considerable difference between the ground and excited state dipole moments, often associated with intramolecular charge transfer. While specific NLO calculations for this compound are not documented, the presence of electron-donating (amine) and electron-withdrawing (carbonyl) groups within the heterocyclic ring suggests a potential for NLO activity. However, the relatively small size and lack of an extended π-conjugated system might limit the magnitude of its NLO response compared to classic NLO chromophores. DFT calculations would be necessary to quantify the first hyperpolarizability and assess its potential for NLO applications.

Chemical Reactivity and Reaction Mechanisms of 3,3 Dimethylpiperidine 2,4 Dione

Oxidation Reactions and Kinetics

The oxidation of piperidine (B6355638) derivatives, including those with a dione (B5365651) functionality, has been a subject of interest to understand their metabolic pathways and to develop synthetic methodologies.

Mechanistic Studies of Oxidation Pathways

While specific kinetic studies on the oxidation of 3,3-dimethylpiperidine-2,4-dione are not extensively detailed in the available literature, the oxidation of related piperidin-4-one systems provides valuable mechanistic insights. For instance, the oxidation of 2,6-diphenylpiperidine-4-one and its 3-alkyl substituted derivatives by various oxidizing agents has been investigated. asianpubs.orgresearchgate.net These studies typically show that the reaction is first order with respect to both the oxidant and the substrate. asianpubs.org The reactions are often acid-catalyzed, suggesting the involvement of a protonated form of the piperidone in the rate-determining step. asianpubs.org

The mechanism is believed to proceed through the formation of an enol intermediate, which is then attacked by the oxidizing species. The rate of oxidation is influenced by the substitution pattern on the piperidine ring. For example, in the oxidation of 3-alkyl-substituted 2,6-diphenylpiperidin-4-ones, the reactivity is found to decrease with increasing steric bulk of the alkyl group (e.g., methyl > ethyl > isopropyl). asianpubs.org This suggests that the approach of the oxidant to the reaction center is sensitive to steric hindrance.

The oxidation of the oxime derivatives of piperidin-4-ones has also been studied, providing further understanding of the reactivity of the heterocyclic ring. asianpubs.org These studies indicate a polar mechanism, where the reaction rate is influenced by the dielectric constant of the medium. asianpubs.org

Ring Transformation Reactions

The piperidine ring in this compound can undergo both expansion and contraction reactions, leading to the formation of larger or smaller ring systems. These transformations are valuable in synthetic chemistry for accessing diverse heterocyclic scaffolds.

Ring Expansion Methodologies

Ring expansion of piperidine derivatives can be achieved through various methods. One common strategy involves the rearrangement of an intermediate formed from the parent heterocycle. For instance, the reaction of 2-chloromethylpiperidine with nucleophiles can lead to a mixture of a ring-expanded hexahydroazepine and a direct substitution product, proceeding through a bicyclic aziridinium (B1262131) salt intermediate. scispace.com Another approach involves the reductive ring expansion of fused cyclic ketoximes using reagents like diisobutylaluminium hydride to yield the corresponding fused azepines. scispace.com Oxidative ring expansion has also been observed in spirocyclic oxindole (B195798) derivatives, which can undergo decarboxylation and rearrangement to form larger ring systems. acs.org

Ring Contraction Methodologies

Ring contraction of piperidine-containing systems can also be synthetically useful. A notable example is the photochemical-induced ring contraction of N-chlorolactams, which can yield carbamates. scispace.com This reaction has been shown to be stereospecific. scispace.com Another strategy involves a Norrish Type II reaction, which can mediate the ring contraction of α-acylated saturated heterocycles, including piperidines. acs.org This method provides an alternative to traditional ring contraction approaches. acs.org

Nucleophilic and Electrophilic Reactivity at Dicarbonyl Centers

The two carbonyl groups at positions 2 and 4 of this compound are key sites for nucleophilic and electrophilic reactions. cymitquimica.com The electrophilic nature of the carbonyl carbons makes them susceptible to attack by nucleophiles. These reactions can include additions and cyclizations. cymitquimica.com

The reactivity of the dicarbonyl system is also influenced by the adjacent gem-dimethyl group and the nitrogen atom within the ring. The presence of these groups can affect the stereochemistry and regioselectivity of reactions. For instance, in related dicarbonyl systems, the reaction with nucleophiles can be influenced by steric and electronic factors, which can determine the stereochemistry of the products. oup.com

Functional Group Interconversions and Derivatization Reactivity

The functional groups of this compound can be modified through various interconversions and derivatization reactions. The nitrogen atom of the piperidine ring can be acylated, for example, with benzoyl chloride to form N-benzoyl-3,3-dimethylpiperidine-2,6-dione (a related compound). nsf.govacs.org This derivatization can significantly impact the reactivity of the molecule. N-acyl-glutarimides, which share a similar structural motif, have been shown to be highly reactive precursors for N-C(O) bond cross-coupling reactions due to the ground-state destabilization of the amide bond. nsf.govacs.org

The carbonyl groups can also undergo various transformations. For example, they can be reduced to alcohols or converted to other functional groups through reactions with appropriate reagents. The methylene (B1212753) group adjacent to the carbonyls can also be a site for functionalization.

Derivatization is a common strategy to explore the structure-activity relationships of piperidine-based compounds in medicinal chemistry. mdpi.com For instance, derivatives of 3-bromo-6,6-dimethylpiperidine-2,4-dione (B1376272) have been investigated for their potential biological activities.

Role of 3,3 Dimethylpiperidine 2,4 Dione in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

3,3-Dimethylpiperidine-2,4-dione and its related structures, such as piperidine-2,3-dione (B2490252) and 4,4-dimethylpiperidine-2,6-dione, are recognized as valuable building blocks in the synthesis of more complex heterocyclic molecules. acs.org Their inherent structural features, including the piperidine (B6355638) ring and dione (B5365651) functionality, allow for a variety of chemical transformations, making them key starting materials for creating diverse derivatives, particularly those with applications in medicinal chemistry and materials science.

The reactivity of the piperidine-dione scaffold enables modifications at both the nitrogen and carbon positions. For instance, the synthesis of structurally rigid N-substituted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones has been developed, showcasing the utility of these frameworks in creating conformationally constrained molecules. nih.gov These reactions often involve multi-step sequences, starting from precursors that are transformed into the core piperidine-dione structure before further elaboration.

One notable application is in the construction of N-heterocycles through multicomponent reactions (MCRs). MCRs offer an efficient pathway to complex molecules in a single pot, and piperidine-based structures are often targeted due to their prevalence in biologically active compounds. researchgate.net While direct examples involving this compound in complex MCRs are specific, the broader class of piperidines is extensively used. For example, highly functionalized piperidines can be synthesized from β-nitrostyrenes, aldehydes, and an ammonium (B1175870) source, highlighting the general strategies that can be adapted for dione derivatives. researchgate.net

The synthesis of complex systems such as 2-amino-1,8-naphthyridines, which are themselves building blocks for host-guest and self-assembling systems, can involve precursors and reagents that share functionalities with piperidine-diones, illustrating the interconnectedness of synthetic strategies for various heterocyclic targets. acs.org

Table 1: Examples of Complex Heterocycles Derived from Piperidine-dione Scaffolds

Precursor/Building Block Resulting Complex System Synthetic Strategy Reference
rac-(1α,5α,6α)-6-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione N-Substituted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexanes Multi-step synthesis involving oxidation and cycloaddition nih.gov
Piperidine-2,3-dione Various pharmaceutical and agrochemical derivatives Chemical transformations at N and C positions

Contributions to Spirocyclic Compound Synthesis

The rigid and three-dimensional nature of spirocyclic scaffolds makes them highly desirable in fields like drug discovery. nih.govwhiterose.ac.uk this compound and its isomers serve as important nucleophilic partners in the synthesis of spiropiperidines. The gem-dimethyl group at the C3 position provides a key structural element that directs the formation of the spirocyclic center.

A significant strategy for synthesizing spirocycles is the palladium-hydride-catalyzed cycloaddition of 1,3-enynes with cyclic carbon-hydrogen (C-H) bonds. nih.gov In this atom-economical process, various cyclic nucleophiles can be employed. For instance, piperidine-3,5-dione (B3057132) has been successfully used to generate a spiro-piperidine-3,5-dione derivative in good yield and high enantioselectivity. nih.gov This methodology demonstrates the potential for this compound to act as a substrate in similar enantioselective transformations to create quaternary carbon spirocycles. nih.gov

The synthesis of spiropiperidines can be broadly classified into two main strategies:

Formation of the spiro-ring onto a pre-existing piperidine ring. whiterose.ac.uk

Formation of the piperidine ring onto a pre-existing carbocyclic or heterocyclic ring. whiterose.ac.uk

The first approach often utilizes the piperidine-dione as the foundational structure. Methodologies such as palladium-mediated intramolecular cyclizations are employed to construct the second ring at the spiro center. whiterose.ac.uk The development of efficient and asymmetric methods for these syntheses is an active area of research, driven by the need for structurally unique and conformationally restricted molecules for biological screening. nih.gov

Table 2: Synthesis of Spirocyclic Compounds Using Piperidine-dione Derivatives

Piperidine Derivative Reaction Partner Catalyst/Method Spirocyclic Product Yield Enantiomeric Excess (ee) Reference
Piperidine-3,5-dione 1,3-Enyne Pd/WingPhos Spiro-piperidine-3,5-dione 55% 87% nih.gov

Intermolecular Association and Supramolecular Chemistry

The field of supramolecular chemistry investigates the non-covalent interactions that govern molecular assembly. urfu.ru this compound and its isomer, 4,4-dimethylpiperidine-2,6-dione, are effective participants in forming hydrogen-bonded complexes and self-organizing systems. urfu.ruacs.orgnih.gov The imide group (-C(O)-NH-C(O)-) within the piperidine-dione ring provides both hydrogen bond donor (N-H) and acceptor (C=O) sites, facilitating predictable and strong intermolecular associations.

Studies have shown that 4,4-dimethylpiperidine-2,6-dione forms relatively strong complexes with molecules like 2,6-bis(acylamino)pyridines. acs.orgnih.gov The stability of these associations is influenced by factors such as the steric bulk of substituents on the interacting partners. acs.orgnih.gov The chemical shift of the NH proton in NMR spectroscopy is a key probe used to determine the association constants for these hydrogen-bonded complexes in solution. acs.orgnih.gov

Computational studies using Density Functional Theory (DFT) complement experimental findings, providing insights into the energies and geometries of these intermolecular interactions. acs.orgnih.gov These calculations confirm that the size of substituents can affect association energies and that molecules may adopt specific conformations to maximize the efficiency of hydrogen bonding. acs.orgnih.gov

Table 3: Intermolecular Interactions Involving Dimethylpiperidine-dione Derivatives

Interacting Molecules Type of Interaction Key Findings Analytical Methods Reference
4,4-Dimethylpiperidine-2,6-dione and 2,6-Bis(acylamino)pyridines Intermolecular Hydrogen Bonding Association strength is affected by the size of acyl substituents. NMR Spectroscopy, DFT Calculations acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,3-Dimethylpiperidine-2,4-dione with high purity?

  • Methodological Answer : The compound can be synthesized via mixed anhydride methods using tertiary amine bases like N-methylpiperidine to minimize racemization and urethane formation. For example, protocols involving peptide synthesis techniques (e.g., coupling reactions with N-protected intermediates) are applicable . Additionally, alkylation of diketone precursors (e.g., pentane-2,4-dione derivatives) with methyl iodide in the presence of potassium carbonate has been used for structurally similar compounds . Purification via recrystallization or column chromatography is recommended to achieve high purity.

Q. How can NMR spectroscopy confirm the structural integrity of this compound derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. For example, in thiazolidine-2,4-dione hybrids, the keto-enol tautomerism of the dione ring produces distinct shifts at δ 3.5–4.5 ppm (¹H) and δ 170–180 ppm (¹³C) for carbonyl groups. Multiplicity patterns (e.g., singlet for equivalent methyl groups at C3) and coupling constants help confirm stereochemistry and substitution .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-component reactions (MCRs)?

  • Methodological Answer : Reaction optimization includes:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in Knoevenagel condensations .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) accelerate diketone formation .
  • Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., over-alkylation) .
  • Real-Time Monitoring : TLC or HPLC tracks intermediate formation to adjust reaction parameters dynamically .

Q. How do reaction conditions influence the polymorphic forms of this compound?

  • Methodological Answer : Polymorphism is governed by:

  • Crystallization Solvents : Polar solvents (e.g., ethanol) favor hydrogen-bonded networks, while non-polar solvents (e.g., hexane) yield less stable forms .
  • Cooling Rates : Rapid cooling produces metastable polymorphs, whereas slow cooling favors thermodynamically stable forms .
  • Additives : Seed crystals or surfactants (e.g., PVP) direct crystal lattice assembly . Characterization via XRD and DSC is essential to map polymorphic landscapes.

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound derivatives?

  • Methodological Answer : For CNS or metabolic applications:

  • Enzyme Inhibition : Alpha-amylase/alpha-glucosidase assays (e.g., DNSA method) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays (e.g., GABAₐ receptor screening for anticonvulsant potential) .
  • Cellular Uptake : Fluorescence tagging (e.g., dansyl chloride) to monitor blood-brain barrier penetration .

Q. How can stability studies address hydrolytic degradation of this compound under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) and quantify degradation via HPLC at 37°C .
  • Light/Oxygen Sensitivity : Use amber vials and argon purging to assess photolytic/oxidative stability .
  • Metabolite Identification : LC-MS/MS identifies degradation products (e.g., ring-opened carboxylic acids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.